3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride
CAS No.: 1361112-35-7
VCID: VC2715127
Molecular Formula: C11H17ClN2O3S
Molecular Weight: 292.78 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride is a chemical compound used primarily in scientific research experiments. Despite its limited availability in mainstream literature, this compound is of interest due to its potential applications in various fields, including chemistry and biology. This article aims to provide a comprehensive overview of the compound, focusing on its structure, synthesis, and potential applications. Potential ApplicationsWhile specific applications of 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride are not well-documented, compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties. Biological Activities
Research FindingsDespite the lack of specific research findings on 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride, related compounds have shown promising biological activities. For instance, sulfonamide derivatives are known for their antimicrobial properties, and amide-containing compounds have been explored for anticancer activities. |
---|---|
CAS No. | 1361112-35-7 |
Product Name | 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride |
Molecular Formula | C11H17ClN2O3S |
Molecular Weight | 292.78 g/mol |
IUPAC Name | 3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H |
Standard InChIKey | QVQNYQXFKLWRDE-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl |
Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl |
PubChem Compound | 71298885 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume